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Introduction

The internalin (Inl) family of proteins are surface-expressed molecules crucial to the
pathogenesis of Listeria monocytogenes, a foodborne pathogen responsible for the severe
invasive infection listeriosis. These proteins mediate the bacterium's attachment to and
invasion of host cells, facilitating the crossing of critical barriers such as the intestinal, blood-
brain, and feto-placental barriers[1][2]. While the roles of the archetypal internalins, InlA and
InIB, are well-documented, a growing number of novel internalin and internalin-like proteins
are being identified, many with yet-to-be-fully-elucidated functions. This technical guide
provides an in-depth overview of the discovery and characterization of these novel internalin
proteins, with a focus on quantitative data, detailed experimental protocols, and the
visualization of associated signaling pathways and workflows.

Structural Hallmarks of Internalin Proteins

Novel internalins largely share the characteristic structural domains of their well-studied
counterparts. These include an N-terminal signal sequence, a leucine-rich repeat (LRR)
domain responsible for protein-protein interactions, and a C-terminal cell wall anchor maotif,
typically of the LPXTG type, which covalently attaches the protein to the bacterial
peptidoglycan[3]. Some internalin-like proteins may lack the canonical N-terminal internalin
signal sequence but still possess the LRR domains][3].
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Quantitative Data on Novel Internalin Function

The characterization of novel internalins often involves quantifying their contribution to
bacterial adhesion, invasion, and virulence. Below are tables summarizing key quantitative
findings from studies on recently discovered internalins.

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Internalin Cell Line

Assay Type

Quantitative
Finding

Reference

InIP1 Caco-2

Invasion Assay

Deletion of inlP1
leads to a trend
of decreased
invasion, though
not always
statistically
significant in all

studies.

[4]

InIP3 Caco-2

Invasion Assay

Deletion of inlP3
shows a trend
towards reduced
invasion

efficiency.

[4]

InIP4 Caco-2

Invasion Assay

Deletion of inlP4
results in a trend
of decreased

invasion.

[4]

InIG Caco-2

Adhesion &

Invasion

Deletion of inlG
leads to
enhanced

adhesion and

invasion of Caco-

2 cells.

[5]
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Expression of
inlJ in non-
invasive L.
innocua

InlJ JEG-3, HT29 Adhesion Assay Stlml.J|ateS a 1.6-
fold increase in
adherence to
JEG-3 cells and
a 3-fold increase

to HT29 cells.
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Internalin Animal Model

Outcome
Measured

Quantitative
- Reference
Finding

InIP1 Mouse

Bacterial Load

(Liver & Spleen)

Deletion of inlP1
results in a slight

but significant
reduction in

. (3]

bacterial burden

in the liver and

spleen 72 hours

post-infection.

InIP4 Mouse

Bacterial Load

(Liver & Spleen)

Deletion of inlP4

leads to a slight

but significant
reduction in

bacterial [3]
colonization of

the liver and

spleen 72 hours

post-infection.

InIG Mouse

Virulence (LD50)

Deletion of inlG
decreases the
(5]

virulence of L.

monocytogenes.

InlJ Mouse

Bacterial Load

(Liver & Spleen)

Deletion of inlJ
results in a 1-
log10 decrease
in bacterial
. [6]
counts in the
liver and spleen
at 72 hours post-

infection.

Experimental Protocols
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This section provides detailed methodologies for key experiments used in the characterization
of novel internalin proteins.

Recombinant Internalin Expression and Purification

This protocol is essential for obtaining pure internalin proteins for in vitro binding assays and
structural studies.

a. Cloning and Expression:

» Amplify the coding sequence of the novel internalin gene from L. monocytogenes genomic
DNA, excluding the signal peptide sequence.

» Clone the amplified fragment into an expression vector (e.g., pET series) containing a
purification tag (e.g., 6x-His tag, GST tag).

e Transform the expression construct into a suitable E. coli expression strain (e.g.,
BL21(DE3)).

e Grow the transformed bacteria in a suitable medium (e.g., LB broth) at 37°C to an OD600 of
0.6-0.8.

 Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation
at a lower temperature (e.g., 16-25°C) for several hours or overnight.

b. Purification:

e Harvest the bacterial cells by centrifugation.

o Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
e Lyse the cells by sonication or high-pressure homogenization.

» Clarify the lysate by centrifugation to remove cell debris.

o Apply the clarified lysate to an affinity chromatography column specific for the purification tag
(e.g., Ni-NTA agarose for His-tagged proteins).

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/product/b1178846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

» Elute the recombinant internalin protein using an elution buffer containing a competing
agent (e.g., imidazole for His-tagged proteins).

e Assess the purity of the eluted protein by SDS-PAGE.

« If necessary, perform further purification steps such as size-exclusion chromatography to
obtain a highly pure protein preparation.

Cell Adhesion and Invasion Assays

These assays are fundamental for determining the role of a novel internalin in mediating
bacterial attachment to and entry into host cells. The Caco-2 human intestinal epithelial cell line
is a commonly used model[7].

a. Cell Culture:

e Culture Caco-2 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at
37°C in a 5% CO2 atmosphere.

e Seed the cells into 24-well tissue culture plates and grow until they form a confluent
monolayer.

b. Adhesion Assay:

e Grow L. monocytogenes strains (wild-type and internalin deletion mutant) to the mid-
logarithmic phase.

e Wash the bacterial cells and resuspend them in the cell culture medium.

« Infect the confluent Caco-2 cell monolayers with the bacterial suspension at a specific
multiplicity of infection (MOI).

 Incubate for a short period (e.g., 30 minutes) to allow for bacterial adhesion.

» Wash the monolayers extensively with PBS to remove non-adherent bacteria.
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e Lyse the host cells with a detergent-based lysis buffer (e.g., Triton X-100).

» Plate serial dilutions of the cell lysate on a suitable agar medium (e.g., BHI agar) to
enumerate the number of adherent bacteria (CFU).

c. Invasion Assay (Gentamicin Protection Assay):

o Follow steps 1-3 of the adhesion assay.

 Incubate for a longer period (e.g., 1-2 hours) to allow for bacterial invasion.
e Wash the monolayers with PBS.

e Add fresh cell culture medium containing a high concentration of an antibiotic that does not
penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.

 Incubate for an additional period (e.g., 1 hour).
o Wash the monolayers again with PBS.

o Lyse the host cells and enumerate the intracellular bacteria as described in the adhesion
assay.

Protein-Protein Interaction Assays

Identifying the host cell receptor for a novel internalin is a critical step in its characterization.
a. Co-Immunoprecipitation (Co-IP):

e Lyse host cells expressing the putative receptor in a mild lysis buffer to preserve protein-
protein interactions.

 Incubate the cell lysate with an antibody specific for the receptor, which has been pre-
coupled to protein A/G beads.

» Add the purified recombinant novel internalin to the lysate and incubate to allow for binding
to the receptor.

» Wash the beads several times to remove non-specifically bound proteins.
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» Elute the protein complexes from the beads.

¢ Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the
internalin protein to confirm the interaction.

b. Surface Plasmon Resonance (SPR):
o Immobilize the purified recombinant novel internalin onto a sensor chip.
» Flow a solution containing the purified putative receptor protein over the sensor chip surface.

e Monitor the binding and dissociation events in real-time by detecting changes in the
refractive index at the sensor surface.

e Analyze the resulting sensorgrams to determine the association rate constant (ka),
dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which
provides a quantitative measure of the binding affinity.

Visualization of Signhaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key
signaling pathways and experimental workflows relevant to the study of internalin proteins.
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Caption: InlA-mediated signaling pathway for Listeria invasion.
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Caption: InIB-mediated signaling pathway for Listeria invasion.
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Caption: Experimental workflow for novel internalin characterization.
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Signaling Pathways of Novel Internalins

While the signaling cascades initiated by InlA binding to E-cadherin and InIB binding to the c-
Met receptor are well-characterized, the pathways for most novel internalins are still under
active investigation.

 InIP: This internalin has been shown to interact with the host cell scaffolding protein afadin,
which is involved in cell-cell junctions[8][9]. The precise downstream signaling events
following this interaction are an area of ongoing research.

« InlJ: InlJ has been demonstrated to act as an adhesin, and it contains mucin-binding protein
(MucBP) domains, suggesting a potential interaction with mucins in the gastrointestinal
tract[6]. The specific receptor and subsequent signaling cascade remain to be fully
elucidated.

o Other Novel Internalins (InIC2, InID, InlE, InlF, InlG, InlH, InlK, InIPq): The host cell receptors
and downstream signaling pathways for these internalins are largely unknown and
represent a significant area for future research in the field of Listeria pathogenesis.

Conclusion and Future Directions

The discovery of novel internalin proteins continues to expand our understanding of the
intricate mechanisms employed by Listeria monocytogenes to infect its host. The
characterization of these virulence factors, through a combination of genetic, biochemical, and
cell-based assays, is crucial for a comprehensive picture of listerial pathogenesis. While
significant progress has been made in identifying new members of the internalin family and
their general roles in virulence, a major challenge for the future lies in the detailed elucidation
of their specific host cell receptors and the downstream signaling pathways they manipulate.
This knowledge will be invaluable for the development of novel therapeutic strategies to
combat listeriosis, potentially by targeting these key protein-protein interactions at the host-
pathogen interface. The methodologies and data presented in this guide provide a framework
for researchers to contribute to this exciting and important area of study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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